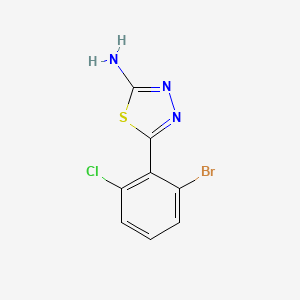
2-Amino-5-(2-bromo-6-chlorophenyl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD22564213 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD22564213 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form MFCD22564213. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods: In industrial settings, the production of MFCD22564213 is scaled up using optimized methods to ensure high yield and purity. The process involves the use of large reactors and precise control of reaction parameters. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions: MFCD22564213 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and creating derivatives with specific characteristics.
Common Reagents and Conditions: The reactions involving MFCD22564213 typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed: The major products formed from the reactions of MFCD22564213 depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound. Substitution reactions can result in a variety of substituted products, each with unique properties.
Aplicaciones Científicas De Investigación
MFCD22564213 has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing other compounds and as a reagent in various reactions. In biology, it is studied for its potential effects on biological systems and its use in developing new drugs. In medicine, MFCD22564213 is explored for its therapeutic potential, particularly in treating specific diseases. In industry, it is used in the production of materials with specialized properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of MFCD22564213 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can activate or inhibit the target, leading to a cascade of biochemical events that result in the compound’s observed effects. Understanding the molecular targets and pathways involved is crucial for developing new applications and improving the compound’s efficacy.
Comparación Con Compuestos Similares
Similar Compounds: Several compounds are structurally similar to MFCD22564213, including those with similar functional groups or molecular frameworks
Highlighting Uniqueness: Compared to its similar compounds, MFCD22564213 stands out due to its stability, reactivity, and versatility in various applications. Its unique combination of properties makes it a valuable compound for research and industrial use.
Conclusion
MFCD22564213 is a compound with significant potential in various scientific fields Its unique properties, diverse reactions, and wide range of applications make it a subject of ongoing research and industrial interest
Propiedades
Fórmula molecular |
C8H5BrClN3S |
|---|---|
Peso molecular |
290.57 g/mol |
Nombre IUPAC |
5-(2-bromo-6-chlorophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H5BrClN3S/c9-4-2-1-3-5(10)6(4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
Clave InChI |
WPEYVTQUWCMVRW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)C2=NN=C(S2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















